

Unveiling the Cross-Reactivity Profile of MRT00033659: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	MRT00033659	
Cat. No.:	B609328	Get Quote

For researchers in kinase drug discovery and chemical biology, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of the cross-reactivity of **MRT00033659**, a dual inhibitor of Casein Kinase 1 (CK1) and Checkpoint Kinase 1 (CHK1), against other kinase inhibitors. Experimental data is presented to objectively assess its performance and guide its application in research.

MRT00033659, a pyrazolo-pyridine analog, has been identified as a potent inhibitor of CK1 δ (IC50 = 0.9 μ M) and CHK1 (IC50 = 0.23 μ M).[1][2][3][4] Its mechanism of action involves the activation of the p53 tumor suppressor pathway, leading to the destabilization of the E2F-1 transcription factor.[1][3][4] While its activity against p38 α MAPK has been shown to be negligible, a broader understanding of its kinase selectivity is essential for interpreting experimental results and predicting potential off-target effects.[1][3][4]

Comparative Analysis of Kinase Inhibition

To provide a clear comparison, the inhibitory activities of **MRT00033659** and selected alternative inhibitors for CK1 and CHK1 are summarized below. The data is compiled from various sources and presented as half-maximal inhibitory concentrations (IC50).



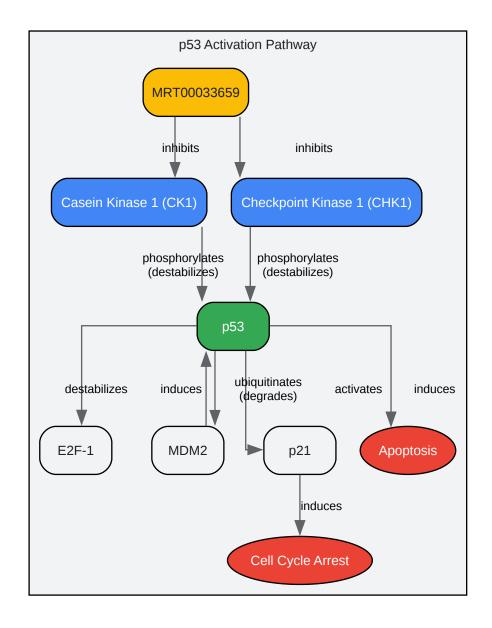
Compound	Primary Target(s)	IC50 (nM)	Alternative Inhibitors	Target(s)	IC50 (nM)
MRT0003365 9	СК1δ	900	SR-3029	CK1δ/ε	44/260
CHK1	230	PF-477736	CHK1	0.49 (Ki)	
CHIR-124	CHK1	0.3	_		_
GDC-0575	CHK1	1.2			
CCT245737	CHK1	1.4			
MK-8776	CHK1	3			
Rabusertib (LY2603618)	CHK1	7	_		
D-4476	CK1δ	300	_		
PF-670462	CΚ1δ/ε	13/90	_		

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Ki represents the inhibition constant.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach for assessing cross-reactivity, the following diagrams are provided.

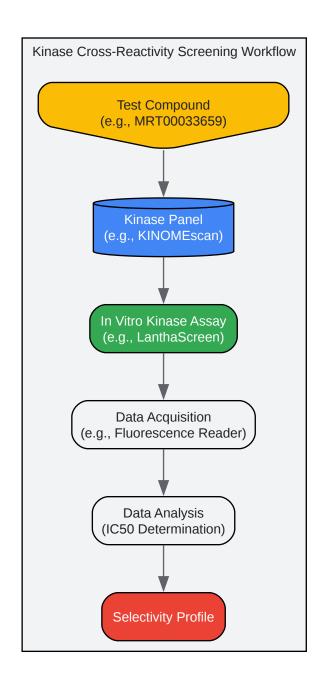




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Caption: Signaling pathway of MRT00033659 leading to p53 activation.





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